Cas no 1261925-09-0 (3-Bromo-5-(2-fluoro-4-methylphenyl)phenol)

3-Bromo-5-(2-fluoro-4-methylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- MFCD18316050
- 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%
- 3-BROMO-5-(2-FLUORO-4-METHYLPHENYL)PHENOL
- 1261925-09-0
- 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
- DTXSID30686376
- 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol
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- MDL: MFCD18316050
- インチ: InChI=1S/C13H10BrFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
- InChIKey: HBSOMMQDMJHCRH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 279.98991Da
- どういたいしつりょう: 279.98991Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 20.2Ų
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322256-5 g |
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%; . |
1261925-09-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB322256-5g |
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%; . |
1261925-09-0 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
3-Bromo-5-(2-fluoro-4-methylphenyl)phenolに関する追加情報
Professional Introduction to Compound with CAS No. 1261925-09-0 and Product Name: 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol
The compound with the CAS number 1261925-09-0 and the product name 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound consists of a brominated phenol core substituted with a fluoro-methylphenyl group, which contributes to its distinct chemical behavior and reactivity.
In the realm of modern pharmaceutical research, the development of novel molecular entities is crucial for addressing unmet medical needs. The compound 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol has been extensively studied for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer therapies. The presence of both bromine and fluorine substituents in its structure enhances its binding affinity to various biological targets, making it a promising candidate for further investigation.
Recent studies have highlighted the compound's potential as a modulator of key signaling pathways involved in disease progression. For instance, research has demonstrated that 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol can interact with enzymes and receptors relevant to inflammatory responses, thereby inhibiting the production of pro-inflammatory cytokines. This mechanism suggests its therapeutic efficacy in conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
Moreover, the compound has shown encouraging results in preclinical models of cancer. Its ability to disrupt aberrant signaling pathways in tumor cells has been attributed to its structural features, which allow it to selectively target cancer-specific molecular markers. The bromine atom in particular plays a critical role in enhancing the compound's metabolic stability, ensuring prolonged biological activity upon administration.
The fluorine substituent at the 2-position of the methylphenyl group contributes to the compound's lipophilicity, facilitating better cell membrane penetration and intracellular distribution. This property is particularly advantageous for drugs that require rapid access to intracellular targets. Additionally, the methyl group at the 4-position of the phenyl ring further modulates the electronic distribution of the molecule, influencing its interactions with biological targets.
In terms of synthetic chemistry, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol exemplifies an elegant example of multi-step organic synthesis. The synthesis involves strategic functional group transformations, including bromination and fluorination reactions, which are critical for achieving the desired molecular architecture. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacokinetic profile of this compound has also been thoroughly evaluated through in vitro and in vivo studies. Data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development. The compound's bioavailability is enhanced by its solubility characteristics, allowing for effective delivery to target tissues.
From a regulatory perspective, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol must undergo rigorous testing to meet safety and efficacy standards before entering clinical trials. Preclinical toxicology studies have been conducted to assess potential side effects and determine safe dosage ranges. These studies are crucial for ensuring that the compound is both effective and safe for human use.
The integration of computational chemistry techniques has significantly accelerated the drug discovery process for this compound. Molecular modeling and virtual screening have been utilized to predict binding interactions with biological targets, providing valuable insights into its mechanism of action. These computational approaches complement traditional experimental methods, enabling more efficient identification of lead compounds.
The future prospects for 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol are promising, with ongoing research aimed at optimizing its pharmacological properties further. Investigational new drug (IND) applications may soon be submitted for clinical trials if additional preclinical data support its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
In conclusion,3-Bromo-5-(2-fluoro-4-methylphenyl)phenol represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features contribute to its distinct pharmacological properties, making it a valuable asset in drug development pipelines. As research continues to uncover new insights into its mechanisms of action,this compound holds promise for improving patient outcomes through innovative therapeutic interventions.
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